molecular formula C24H32N2O4 B2547376 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone CAS No. 799257-94-6

1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Cat. No.: B2547376
CAS No.: 799257-94-6
M. Wt: 412.53
InChI Key: RJAPZZNJUABBLC-UHFFFAOYSA-N
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Description

1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylphenyl group, a hydroxypropoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Substitution with 3,4-Dimethylphenyl Group: The piperazine ring is then substituted with a 3,4-dimethylphenyl group using a nucleophilic aromatic substitution reaction.

    Addition of Hydroxypropoxy Group: The hydroxypropoxy group is introduced via an epoxide ring-opening reaction.

    Methoxyphenyl Group Addition: Finally, the methoxyphenyl group is added through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Biochemistry: It is used as a probe to study enzyme-substrate interactions and receptor binding.

    Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake.

    Pathways Involved: It can influence signaling pathways related to dopamine, serotonin, and other neurotransmitters, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-2-piperazin-1-ylethanone: Shares the piperazine and dimethylphenyl moieties but lacks the hydroxypropoxy and methoxyphenyl groups.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a piperazine ring but with different substituents.

Uniqueness: 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-17-5-7-21(13-18(17)2)26-11-9-25(10-12-26)15-22(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,22,28H,9-12,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAPZZNJUABBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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